1-(6-Bromohexyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromohexyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C11H17Br2N. It is a pyridinium salt where the pyridine ring is substituted with a 6-bromohexyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(6-Bromohexyl)pyridin-1-ium bromide can be synthesized through the reaction of pyridine with 1,6-dibromohexane. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Bromohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 6-bromohexyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, where it can be reduced to form dihydropyridine derivatives or oxidized to form pyridine N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products:
Nucleophilic Substitution: The major products include substituted pyridinium salts where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The major products include pyridine N-oxides and dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(6-Bromohexyl)pyridin-1-ium bromide involves its interaction with biological molecules and cellular structures. The compound can interact with nucleic acids and proteins, leading to the disruption of cellular processes. It can also act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms .
Molecular Targets and Pathways:
Nucleic Acids: The compound can intercalate into DNA, disrupting replication and transcription processes.
Proteins: It can bind to proteins, affecting their structure and function.
Cell Membranes: The compound can disrupt cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromohexyl)pyridin-1-ium bromide can be compared with other similar compounds such as:
1-(6-Bromohexyl)pyridinium chloride: Similar structure but with a chloride counterion instead of bromide.
1-(6-Bromohexyl)-3-methylimidazolium bromide: Contains an imidazolium ring instead of a pyridinium ring.
1-(6-Bromohexyl)pyridinium iodide: Similar structure but with an iodide counterion instead of bromide.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a bromide counterion, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
62884-14-4 |
---|---|
Molekularformel |
C11H17Br2N |
Molekulargewicht |
323.07 g/mol |
IUPAC-Name |
1-(6-bromohexyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C11H17BrN.BrH/c12-8-4-1-2-5-9-13-10-6-3-7-11-13;/h3,6-7,10-11H,1-2,4-5,8-9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
YPRRUYMLOKGKGT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCCCCCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.